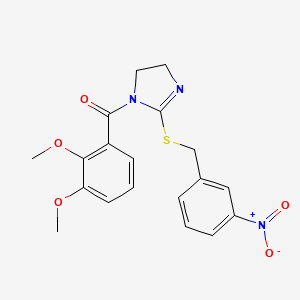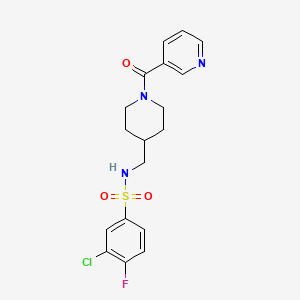
3-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . It has diverse physiological roles as a neurotransmitter in the central nervous system . It is involved in regulation and modulation of sleep, affective and personality behaviors, and pain .
Synthesis Analysis
The synthesis of this compound involves several steps. The starting hit compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . The in silico -guided design of analogues led to an improvement of the potency to sub-micromolar levels .Molecular Structure Analysis
The molecular structure of this compound is based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This structure is underexploited among the heme binding moieties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include S N Ar displacement aided by deprotonation or heating with the appropriate amino heterocycle .Applications De Recherche Scientifique
Anticancer Potential
Several studies have focused on derivatives of benzenesulfonamide, highlighting their potential as anticancer agents. For example, Sławiński et al. (2012) synthesized a series of benzenesulfonamide derivatives, showing remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells (Sławiński et al., 2012). Similarly, Kumar et al. (2014) synthesized benzenesulfonamide derivatives and evaluated their antimicrobial and anticancer activities, finding that some compounds were more active than standard drugs against certain cell lines (Kumar et al., 2014).
Antibacterial Applications
Research by Oliveira-Tintino et al. (2021) focused on synthesized 1,8-naphthyridines sulfonamides, including their antibacterial activity and efflux pump inhibitory capacity against Staphylococcus aureus strains. This study highlighted the potential use of these compounds in combating antibiotic-resistant bacterial strains (Oliveira-Tintino et al., 2021).
Potential in HIV Treatment
Research on methylbenzenesulfonamide derivatives, such as the work conducted by De-ju (2015), has indicated potential applications in HIV treatment. These studies suggest that benzenesulfonamide derivatives can be used as targeting preparations in HIV-1 infection prevention (De-ju, 2015).
Antifungal Properties
Compounds such as those studied by Gupta and Halve (2015) demonstrate potent antifungal activity against Aspergillus niger and Aspergillus flavus, suggesting the potential of benzenesulfonamide derivatives in antifungal treatments (Gupta & Halve, 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O3S/c19-16-10-15(3-4-17(16)20)27(25,26)22-11-13-5-8-23(9-6-13)18(24)14-2-1-7-21-12-14/h1-4,7,10,12-13,22H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCANFZCXPCFYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2446566.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2446568.png)
![2-cyano-3-[4-(diphenylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2446570.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2446571.png)
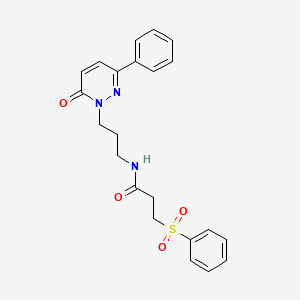
![1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B2446574.png)
![6-(2-fluorophenyl)-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4(3H)-pyrimidinone](/img/structure/B2446576.png)
![3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2446577.png)
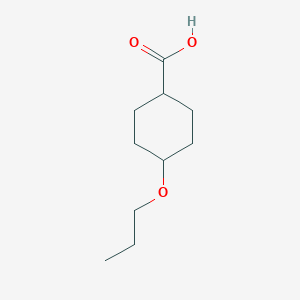
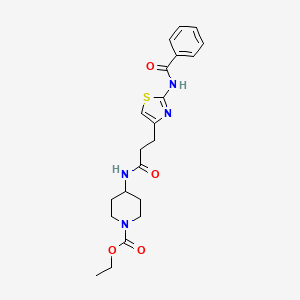
![2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2446581.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B2446586.png)
